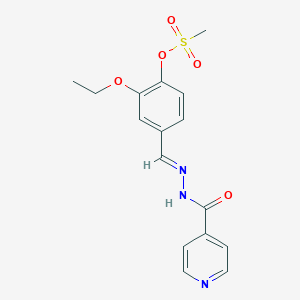![molecular formula C28H34N6O4 B304862 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304862.png)
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative of pyrimidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is crucial for DNA replication and cell division.
Biochemical and physiological effects:
In addition to its anticancer activity, 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been reported to have other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.
Direcciones Futuras
There are several future directions for research on 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. One area of research is the development of more stable derivatives of the compound that can be used in clinical trials. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been reported using various methods. One such method involves the reaction of 2,6-dimorpholin-4-ylpyrimidine-4-carbaldehyde with 2-(3-methylphenoxy)ethanamine in the presence of hydrazine hydrate. The reaction is carried out in ethanol under reflux for several hours to obtain the desired product.
Aplicaciones Científicas De Investigación
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Nombre del producto |
4-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone |
|---|---|
Fórmula molecular |
C28H34N6O4 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
N-[(E)-[4-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C28H34N6O4/c1-22-3-2-4-25(19-22)38-18-17-37-24-7-5-23(6-8-24)21-29-32-26-20-27(33-9-13-35-14-10-33)31-28(30-26)34-11-15-36-16-12-34/h2-8,19-21H,9-18H2,1H3,(H,30,31,32)/b29-21+ |
Clave InChI |
KFPWFQPFWZMQPZ-XHLNEMQHSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5 |
SMILES canónico |
CC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-ethoxy-4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B304780.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![6-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304782.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304788.png)
![(6Z)-5-imino-6-(naphthalen-1-ylmethylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304789.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B304791.png)
![(4E)-4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B304792.png)
![6-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304795.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304798.png)
![6-({1-[2-(3,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304800.png)
![6-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304801.png)